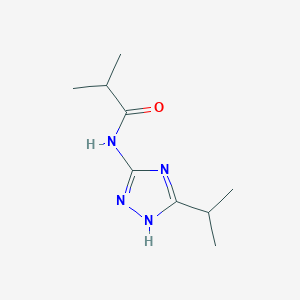
Acide 2-((5,6,7,8-tétrahydronaphtalén-2-yl)oxy)butanoïque
Vue d'ensemble
Description
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Des composés comme le 5,6,7,8-tétrahydro-2-naphtol ont été utilisés comme composés modèles dans l'étude de la transformation photochimique d'hormones telles que les œstrogènes .
Synthèse organique
Des composés similaires ont été utilisés dans la synthèse de molécules organiques complexes, qui peuvent être utilisées pour des études chimiques ou le développement de médicaments .
Science des matériaux
Le composé connexe « acide 2-[(5-oxo-5,6,7,8-tétrahydronaphtalén-2-yl)oxy]acétique » pourrait être exploré pour ses propriétés en science des matériaux afin de créer de nouveaux matériaux aux propriétés uniques .
Analyse chimique
Ces types de composés peuvent être utilisés comme étalons ou réactifs en chimie analytique pour identifier ou quantifier d'autres substances .
Mécanisme D'action
Target of Action
It’s structurally related to 5,6,7,8-tetrahydro-2-naphthol , which has been used as a model compound in the study of photochemical transformation of certain steroids .
Mode of Action
It’s known that the compound can be synthesized via the reaction of 5,6,7,8-tetrahydro-2-naphthol with chloroacetic acid in naoh solution .
Biochemical Pathways
Action Environment
It’s known that the compound can be synthesized under reflux conditions , suggesting that it may be stable under high-temperature conditions.
Analyse Biochimique
Biochemical Properties
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can interact with transport proteins, facilitating or inhibiting the transport of other molecules across cellular membranes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism. For example, in hepatocytes, it has been shown to upregulate genes involved in detoxification processes . Additionally, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid change over time. Initially, it exhibits a rapid onset of action, influencing cellular processes within minutes of application. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound . Additionally, its degradation products may have distinct biological activities, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to elicit a biological response . Beyond this range, the compound’s effects can become detrimental, leading to adverse outcomes .
Metabolic Pathways
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux, altering the levels of various metabolites within the cell. Additionally, this compound can affect the activity of coenzymes, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its biological activity, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is crucial for its activity. It is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can affect its function, as the compound may exert different effects depending on its subcellular environment .
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMERGXVWLWRYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672528 | |
| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-98-8 | |
| Record name | 2-[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)










